![molecular formula C21H27N3O5 B2488812 (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1421532-70-8](/img/structure/B2488812.png)
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound involves complex structures, including a pyrazole ring, a spiro linkage, and multiple methoxy functional groups. These features suggest its synthesis and study could be significant in the fields of medicinal chemistry and material science due to the unique properties that such molecular frameworks often exhibit.
Synthesis Analysis
The synthesis of complex molecules like this typically involves multi-step reactions, starting from simpler precursors. For example, a related compound, as discussed in a study by Rao et al. (2016), involves synthesizing spiro compounds using reactions that could include nucleophilic addition or cyclization processes (Rao et al., 2016).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Studies like those by Yuan et al. (2017) provide insights into how crystal structure and molecular interactions can be analyzed (Yuan et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potency
Research indicates that pyrazole derivatives exhibit significant antimicrobial and anticancer activities. A particular study focused on the synthesis of novel pyrazole derivatives, revealing that certain compounds demonstrated higher anticancer activity than the reference drug, doxorubicin. Additionally, these compounds displayed notable antimicrobial activity, making them potential candidates for further drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Analysis and Synthesis
The detailed structural analysis and synthesis of pyrazole derivatives have been documented, providing insights into their molecular configuration. For instance, the crystal structure of certain pyrazole derivatives was identified through X-ray diffraction, establishing a foundation for further investigation and potential applications (Cao, Dong, Shen, & Dong, 2010).
Antibacterial and Antioxidant Activities
Another aspect of pyrazole derivatives is their antibacterial and antioxidant properties. Research conducted on tri-substituted pyrazoles revealed that these compounds not only possess antibacterial and antioxidant activities but also hold promise for molecular docking analysis, which is crucial for drug design and development (Lynda, 2021).
Synthesis Techniques and Biological Activities
The synthesis of pyrazole derivatives through various techniques, such as microwave-assisted synthesis, has been explored. These synthesized compounds have been evaluated for their biological activities, showcasing their potential in the fields of medicinal and organic chemistry (Swarnkar, Ameta, & Vyas, 2014).
Mecanismo De Acción
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive compounds. Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The interaction between the compound and its target could involve various types of chemical bonding, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the dimethoxyphenyl group might enhance the compound’s binding affinity to its target .
Biochemical pathways
The compound could affect multiple biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its molecular size, polarity, and stability. The presence of the dimethoxyphenyl and pyrazole groups could influence these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cell metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-23-18(14-17(22-23)16-13-15(26-2)5-6-19(16)27-3)20(25)24-9-7-21(8-10-24)28-11-4-12-29-21/h5-6,13-14H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIPUCCXADQDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4(CC3)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2488734.png)
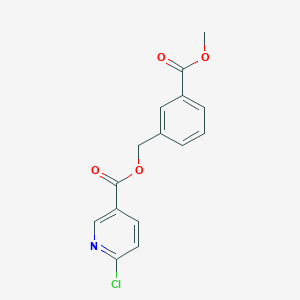
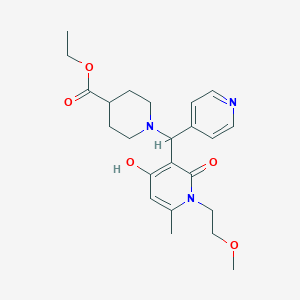
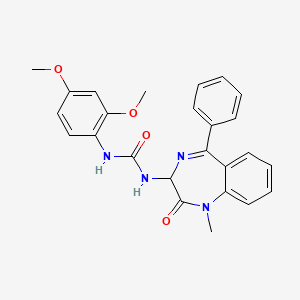
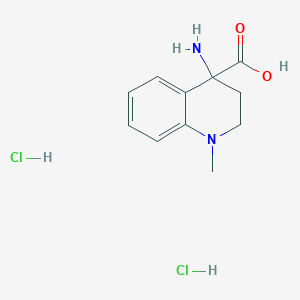

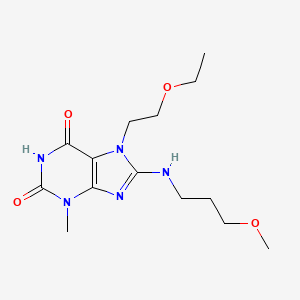
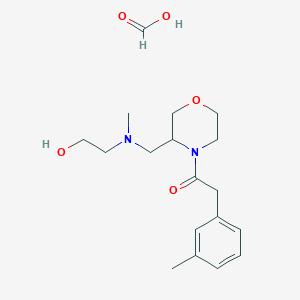
![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2488746.png)
![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B2488748.png)
![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)
![ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2488750.png)
